1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)-
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Overview
Description
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity . The reaction conditions are generally mild, avoiding the use of metals, acids, or bases, making the process environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and catalysts is optimized to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while substitution reactions can produce a wide range of functionalized pyrazoles.
Scientific Research Applications
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with similar structural features but different functional groups.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different substituents.
Uniqueness: 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
89145-08-4 |
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Molecular Formula |
C13H11ClN2S |
Molecular Weight |
262.76 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-thiophen-2-yl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C13H11ClN2S/c14-10-5-3-9(4-6-10)11-8-12(16-15-11)13-2-1-7-17-13/h1-7,12,16H,8H2 |
InChI Key |
PGJOSMLVSRNASM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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